(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide
Description
The compound (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide (CAS: 338395-99-6; InChIKey: BRCCEJRTAIGWBG-UHFFFAOYSA-N) features a pyridine backbone substituted with a chloro group at position 3 and a trifluoromethyl group at position 3. The ethanimidamide moiety is linked via a sulfanyl group to a second pyridin-2-yl ring (Fig. 1).
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5S/c14-9-5-8(13(15,16)17)6-20-12(9)22-21-10(18)7-23-11-3-1-2-4-19-11/h1-6H,7H2,(H2,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHWWNMKYSGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide, also known by its CAS number 338418-74-9, is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | (1Z)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinylsulfanyl)ethanehydrazonamide |
| Molecular Formula | C13H11ClF3N5S |
| Molecular Weight | 360.76 g/mol |
| Purity | 90% |
| Physical Form | Solid |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting various metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that are crucial for cellular functions.
- Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, affecting gene expression and cellular proliferation.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : In vitro tests on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration when treated with this compound. The study suggested that the mechanism involves the downregulation of key oncogenic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting its potential use in treating infections.
Research Findings : A study investigating the antimicrobial efficacy of similar pyridine derivatives found that modifications in the structure could enhance activity against resistant strains of bacteria .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is insightful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Moderate antimicrobial | Enzyme inhibition |
| Dihydropyrrolo[3,4-d][1,2]oxazole derivatives | Anticancer | DNA intercalation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Reactivity and Stability
3-Chloro-N-phenyl-phthalimide (Fig. 2)
- Key Features : Contains a phthalimide core with chloro and phenyl substituents.
- Comparison: Unlike the target compound’s ethanimidamide group, 3-chloro-N-phenyl-phthalimide features an isoindole-1,3-dione ring.
- Applications : Used in polyimide synthesis due to high thermal stability. The target compound’s sulfanyl group may enable disulfide bond formation, suggesting utility in dynamic materials .
5-Cyclopropoxypicolinimidamide Derivatives (e.g., compound 11 in )
- Key Features : Includes a thiadiazole ring and cyclopropoxy group.
- Comparison : Both compounds have pyridine and imidamide groups. However, the thiadiazole ring in compound 11 introduces rigidity, whereas the sulfanyl bridge in the target compound offers conformational flexibility. The trifluoromethyl group may enhance membrane permeability compared to cyclopropoxy .
Substituent Impact on Bioactivity Profiling
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. The trifluoromethyl group in the target compound is a hallmark of kinase inhibitors (e.g., gefitinib analogs), while the sulfanyl group is common in antithyroid drugs (e.g., methimazole).
Computational and Lumping-Based Predictions
- Graph-Based Similarity : emphasizes that graph-theoretical methods capture structural nuances better than SMILES strings. The pyridine rings and trifluoromethyl group in the target compound may align it with macrofilaricidal agents (e.g., ) or anticancer compounds .
- Lumping Strategy : groups compounds with similar substituents (e.g., chloro, trifluoromethyl) into surrogate categories. The target compound could be lumped with pyridine-based electrophiles, predicting shared degradation pathways or environmental persistence .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
